Estradiol 17-acetate 3-benzoate is a synthetic derivative of estradiol, classified as an estrogenic compound. It is primarily used in hormone replacement therapy and various gynecological treatments. This compound is recognized for its role in managing conditions related to estrogen deficiency, such as menopausal symptoms and irregular menstruation. As a prodrug, it is designed to enhance the bioavailability of estradiol, allowing for effective therapeutic outcomes.
Estradiol 17-acetate 3-benzoate is synthesized from estradiol, which is a naturally occurring hormone in the human body. The compound can be derived through chemical modifications that include esterification processes.
The synthesis of estradiol 17-acetate 3-benzoate involves several chemical reactions, primarily focusing on the esterification of estradiol. One common method includes:
This method allows for the selective formation of the desired ester while minimizing byproducts. Technical details may vary based on specific laboratory protocols, but the core principles remain consistent across different synthesis approaches .
Estradiol 17-acetate 3-benzoate can participate in various chemical reactions:
These reactions are significant for understanding its metabolism and interactions within biological systems .
Estradiol 17-acetate 3-benzoate functions as a prodrug that converts into estradiol upon administration. The mechanism involves:
This mechanism explains its effectiveness in treating estrogen-related conditions .
The physical and chemical properties of estradiol 17-acetate 3-benzoate are crucial for its application:
These properties influence its formulation and delivery methods in therapeutic applications .
Estradiol 17-acetate 3-benzoate finds several scientific uses:
Its efficacy as a prodrug enhances the therapeutic management of estrogen deficiency-related conditions .
Estradiol 17-acetate 3-benzoate (CAS No. 4954-17-0) is formally designated as [(8R,9S,13S,14S,17S)-3-(benzoyloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate. This nomenclature specifies:
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
Systematic IUPAC Name | [(8R,9S,13S,14S,17S)-3-(benzoyloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Molecular Formula | C₂₇H₃₀O₄ |
Molar Mass | 418.52 g/mol |
InChIKey | CRJBVQYNQZNAOQ-RYIFMDQWSA-N |
PubChem CID | 107615 |
Positional isomers exist due to esterification sites:
Esterification exploits differential reactivity of estradiol's hydroxyl groups:
The doubly esterified estradiol 17-acetate 3-benzoate exhibits:
Table 2: Relative Estrogen Receptor Binding Affinities (RBAs)
Compound | ERα RBA (%) | ERβ RBA (%) | Key Feature |
---|---|---|---|
Estradiol (E2) | 100 | 100 | Reference agonist |
Estradiol 3-benzoate | 1.1 | 0.52 | C3 ester only |
Estradiol 17β-acetate | 24 | Not reported | C17 ester only |
Estradiol diacetate | 0.79 | Not reported | C3 and C17 di-esterification |
Estradiol 17-acetate 3-benzoate | Inferred lower than E2 | Inferred lower than E2 | Hybrid C3/C17 ester |
Biochemical characteristics:
Table 3: Hydrolysis Kinetics of Estradiol Esters
Ester Type | Half-life (in vitro) | Primary Hydrolytic Site |
---|---|---|
C3 esters (e.g., benzoate) | Minutes | Serum esterases |
C17 esters (e.g., acetate) | Hours | Tissue esterases |
Di-esters (e.g., 17-acetate 3-benzoate) | Multi-phase hydrolysis | C3 first, then C17 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2